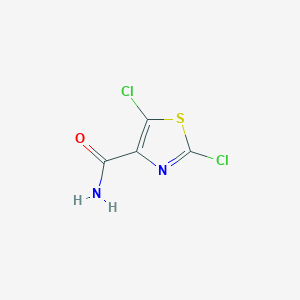
2,5-二氯噻唑-4-甲酰胺
描述
Molecular Structure Analysis
The molecular structure of 2,5-Dichlorothiazole-4-carboxamide is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including 2,5-Dichlorothiazole-4-carboxamide, are known to undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用
药物化学和抗肿瘤活性
噻唑衍生物因其药用特性而被广泛研究,特别是在抗肿瘤活性方面。例如,与 2,5-二氯噻唑-4-甲酰胺结构相似的噻唑甲酰胺对血液和实体瘤细胞系表现出有效的抗增殖活性,一些化合物在临床前试验中表现出完全的肿瘤消退,而没有明显的毒性 (Lombardo 等,2004)。这表明 2,5-二氯噻唑-4-甲酰胺的衍生物有可能被探索用于抗癌应用。
抗病毒研究
噻唑衍生物也因其抗病毒特性而被研究。一项关于噻唑 C-核苷的研究表明,这些核苷与 2,5-二氯噻唑-4-甲酰胺具有相似的核心结构,对疱疹病毒、副流感病毒和鼻病毒类型具有显著的抗病毒活性,同时抑制鸟嘌呤核苷酸的生物合成 (Srivastava 等,1977)。这表明噻唑衍生物在抗病毒药物开发中的潜力。
生化研究
在生化领域,噻唑衍生物已被用于研究酶抑制。例如,与 2,5-二氯噻唑-4-甲酰胺相关的化合物噻唑-4-甲酰胺腺嘌呤二核苷酸已被合成,并显示出对 IMP 脱氢酶的有效抑制作用,表明其在研究嘌呤生物合成途径中的效用 (Gebeyehu 等,1983)。
合成和化学研究
对噻唑衍生物的合成和性质的研究,包括生成噻唑甲酰胺的方法,对于理解噻唑-4-甲酰胺等化合物的化学行为和潜在应用至关重要。研究探索了高效的合成路线和噻唑化合物的反应性,为它们在各个科学领域的应用奠定了基础 (Balya 等,2008)。
作用机制
Target of Action
Thiazole derivatives, which include 2,5-dichlorothiazole-4-carboxamide, have been found to exhibit diverse biological activities . These compounds can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific targets would depend on the biological activity being exhibited.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the biological activity being exhibited.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects . The specific pathways and downstream effects would depend on the biological activity being exhibited.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . The specific ADME properties and their impact on bioavailability would depend on the specific structure of the compound and the biological activity being exhibited.
Result of Action
Thiazole derivatives are known to have diverse molecular and cellular effects . The specific effects would depend on the biological activity being exhibited.
Action Environment
Environmental factors can often influence the action of thiazole derivatives . The specific influences would depend on the biological activity being exhibited.
生化分析
Biochemical Properties
2,5-Dichlorothiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2, which is involved in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators. Additionally, 2,5-Dichlorothiazole-4-carboxamide interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .
Cellular Effects
The effects of 2,5-Dichlorothiazole-4-carboxamide on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cyclooxygenase-2 can lead to changes in the expression of genes involved in inflammation . Furthermore, 2,5-Dichlorothiazole-4-carboxamide has been observed to affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These changes can impact cell function and viability, particularly in cells involved in the inflammatory response.
Molecular Mechanism
At the molecular level, 2,5-Dichlorothiazole-4-carboxamide exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase-2, inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, it can interact with other biomolecules, such as proteins involved in cell signaling pathways, leading to changes in their activity and downstream effects . These interactions can result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichlorothiazole-4-carboxamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2,5-Dichlorothiazole-4-carboxamide has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity . These effects can vary depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 2,5-Dichlorothiazole-4-carboxamide in animal models vary with different dosages. At low doses, the compound can exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 activity . At higher doses, it may cause toxic or adverse effects, such as liver damage or gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage selection in experimental studies.
Metabolic Pathways
2,5-Dichlorothiazole-4-carboxamide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic reactions can influence the compound’s activity and toxicity. Additionally, 2,5-Dichlorothiazole-4-carboxamide can affect metabolic flux and metabolite levels, potentially altering cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,5-Dichlorothiazole-4-carboxamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2,5-Dichlorothiazole-4-carboxamide can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall effects on cellular function.
属性
IUPAC Name |
2,5-dichloro-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQQBKHXRIXAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561633 | |
| Record name | 2,5-Dichloro-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127426-27-1 | |
| Record name | 2,5-Dichloro-4-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127426-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3046626.png)





![2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B3046639.png)


